8-Acetyl-2-aminonaphthalene sulfate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(7-aminonaphthalen-1-yl)ethanone;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.H2O4S/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11;1-5(2,3)4/h2-7H,13H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBBBAVVHUERPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 8 Acetyl 2 Aminonaphthalene Sulfate
Hydrolysis Pathways of the Sulfate (B86663) Ester Group
The sulfate ester group is a primary site of reactivity in 8-Acetyl-2-aminonaphthalene sulfate, and its cleavage through hydrolysis can proceed via several pathways.
Acid-Catalyzed Hydrolysis
In acidic conditions, the hydrolysis of aryl sulfate esters like this compound is a well-documented process. The reaction is initiated by the protonation of one of the sulfate oxygen atoms, which enhances the leaving group potential of the sulfate moiety. Subsequently, a water molecule can attack the sulfur atom in an SN2-like manner or the ipso-carbon of the naphthalene (B1677914) ring, leading to the cleavage of the C-O or S-O bond.
Nucleophilic Attack Mechanisms on the Sulfate Moiety
The sulfate group in this compound can be displaced by various nucleophiles. The reaction can occur at either the sulfur atom or the carbon atom of the naphthalene ring. The nature of the nucleophile, the solvent, and the reaction conditions determine the preferred pathway.
Strong nucleophiles can attack the electrophilic sulfur atom of the sulfate group, leading to sulfuryl group transfer. This process is fundamental in many biological and chemical transformations. For instance, the hydrolysis of sulfonate esters can proceed through a stepwise mechanism involving a pentavalent intermediate, especially with a strong nucleophile and a poor leaving group. rsc.org Alternatively, nucleophilic aromatic substitution (SNAr) can occur at the carbon atom of the naphthalene ring bearing the sulfate group, although this is generally less favorable unless the ring is activated by strongly electron-withdrawing groups.
The amino group at the 2-position and the acetyl group at the 8-position will electronically influence the naphthalene ring, which in turn affects the susceptibility of the C-O bond to nucleophilic attack. The amino group is an activating group, while the acetyl group is a deactivating group for electrophilic substitution, and their combined effect on nucleophilic substitution at the C2 position is complex.
Intramolecular Effects on Sulfate Transfer (e.g., Neighboring Group Participation)
The presence of the acetylamino group at the 8-position introduces the possibility of intramolecular catalysis or neighboring group participation (NGP) in the hydrolysis of the sulfate ester. NGP can significantly enhance reaction rates and influence the stereochemistry of the products. wikipedia.org
In the context of this compound, the amide functionality of the acetylamino group can potentially act as an internal nucleophile. The lone pair of electrons on the nitrogen atom or the carbonyl oxygen could attack the electrophilic sulfur atom of the sulfate group, forming a transient cyclic intermediate. This intramolecular attack would be more favorable than an intermolecular attack by an external nucleophile due to the proximity of the reacting groups. youtube.com
This type of anchimeric assistance is well-documented for other systems. For example, the hydrolysis of certain glycosides is accelerated by the participation of a C2-oxyanion, which forms a 1,2-anhydro sugar intermediate. acs.org Similarly, the participation of a neighboring amide group has been observed in the hydrolysis of dibenzoylaminonaphthalenes. nih.gov While direct evidence for NGP in the hydrolysis of this compound is not available, the molecular structure strongly suggests its potential. The formation of a five or six-membered ring intermediate through the attack of the acetylamino group on the sulfate would be a plausible mechanism leading to an accelerated rate of hydrolysis compared to an analogous compound without the neighboring acetylamino group. wikipedia.orgyoutube.com
Reactions Involving the Acetyl Group
The acetyl group attached to the amino function at the 8-position also imparts specific reactivity to the molecule.
Deacetylation Reactions
The acetyl group can be removed through a deacetylation reaction, typically under acidic or basic conditions, to yield the corresponding amine. This reaction is a common transformation in organic synthesis. A relevant example is the deacetylation of 2-acetyl naphthylamine, which can be achieved to produce 2-naphthylamine (B18577). google.com
The hydrolysis of the amide bond in this compound would likely proceed through nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion would attack the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate which then collapses to release the amine and an acetate (B1210297) ion. In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule.
The general conditions for the deacetylation of acetylated naphthalenes are presented in the table below, based on analogous reactions.
| Reagent/Catalyst | Conditions | Product | Reference |
| Polyphosphoric Acid | Heating | Rearrangement to 2-acetyl naphthylamine | google.com |
| Acid/Base | Hydrolysis | Deacetylation to the corresponding amine | google.com |
This table illustrates general conditions for reactions involving the acetyl group on a naphthalene ring, drawn from analogous compounds.
Role in Intermolecular and Intramolecular Interactions
The acetyl group plays a significant role in the non-covalent interactions of the molecule. The carbonyl oxygen and the amide proton can participate in hydrogen bonding, which can influence the crystal packing, solubility, and interactions with other molecules.
The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in the acetylamino group allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of well-ordered structures in the solid state. These interactions are crucial in determining the physical properties of the compound.
Reactions of the Naphthalene Amine Moiety
The primary amino group attached to the naphthalene ring is the most reactive site in the molecule, governing many of its characteristic transformations.
Electrophilic aromatic substitution (EAS) on the naphthalene ring of 8-Acetyl-2-aminonaphthalene is a complex process due to the competing directing effects of the existing substituents. The outcome of such reactions depends heavily on the reaction conditions, which determine whether the amino group acts in its free (-NH₂) or protonated (-NH₃⁺) form.
Activating and Directing Effects: The 2-amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho (C-1 and C-3) positions. Naphthalene itself preferentially undergoes electrophilic attack at the C-1 (alpha) position because the resulting carbocation intermediate is more resonance-stabilized. youtube.com Therefore, substitution is strongly favored at the C-1 position. The 8-acetyl group is a deactivating group and directs incoming electrophiles to the meta positions (C-5 and C-7).
Influence of the Sulfate Salt: In its sulfate salt form, the amino group is protonated to an ammonium (B1175870) group (-NH₃⁺). This group is strongly deactivating and a meta-director. In strongly acidic media, required for many electrophilic substitutions (e.g., nitration, sulfonation), the ring is significantly deactivated, making substitution difficult.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are particularly illustrative. The amino group must typically be protected (e.g., by acetylation) before reaction, as it would otherwise react with the Lewis acid catalyst (like AlCl₃). stackexchange.com However, since the target molecule is already acetylated at C-8, further acylation would be governed by the combined directing effects.
Table 1: Summary of Electrophilic Aromatic Substitution on 8-Acetyl-2-aminonaphthalene
| Reaction Type | Reagents | Key Influencing Factors | Predicted Major Product Position(s) |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Activating -NH₂ group directs ortho, para. Naphthalene system favors alpha-substitution. | C-1 |
| Nitration | HNO₃, H₂SO₄ | Strongly acidic conditions protonate -NH₂ to deactivating -NH₃⁺. | Reaction is difficult; if forced, substitution may be directed by the acetyl group. |
| Sulfonation | Fuming H₂SO₄ | Reversible reaction; conditions determine kinetic vs. thermodynamic product. Protonation of -NH₂ occurs. | Complex mixture, dependent on temperature. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Amino group complexes with catalyst, deactivating the ring. | Reaction is generally not feasible without protection of the amino group. |
The aminonaphthalene moiety is susceptible to oxidation, a common characteristic of aromatic amines. This reactivity is a key factor in the compound's stability and handling.
Aerial Oxidation: Like 2-naphthylamine, this compound can undergo oxidation upon exposure to air and light. wikipedia.orgnih.gov This process often leads to the formation of colored impurities, causing samples to darken from white or off-white to reddish or purplish hues. nih.gov The amino group is oxidized, potentially leading to the formation of nitroso, nitro, and polymeric coupling products.
Chemical Oxidation: Treatment with stronger oxidizing agents can lead to more defined transformations. For instance, oxidation of 2-naphthylamine can cleave the ring to yield ortho-carboxy-hydrocinnamic acid. wikipedia.orgt3db.ca In the case of this compound, the reaction pathway would be influenced by the acetyl group, but significant degradation of the aromatic system is expected under harsh oxidative conditions. In biological systems, aromatic amines can undergo metabolic N-oxidation and N-hydroxylation, processes catalyzed by enzymes like cytochrome P450. nih.gov
The 2-amino group allows this compound to participate in diazo coupling reactions, a cornerstone of azo dye synthesis. globalresearchonline.net The molecule can act as either the source of the diazonium salt or as the coupling partner.
Formation of a Diazonium Salt: The primary aromatic amine can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). globalresearchonline.netchemguide.co.uk The resulting 8-acetylnaphthalene-2-diazonium salt is an electrophile.
Coupling Reactions: This diazonium salt is highly reactive and can be used to synthesize a variety of compounds. globalresearchonline.net
Azo Coupling: The diazonium salt can attack another electron-rich aromatic ring (the coupling partner), such as a phenol (B47542) or another aromatic amine, to form an azo compound (Ar-N=N-Ar'). chemguide.co.uk These compounds are often intensely colored and form the basis of many dyes. For example, coupling with 2-naphthol (B1666908) would produce a vibrant orange-red dye. chemguide.co.uk
Substitution Reactions: The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles (e.g., -OH, -I, -CN) in Sandmeyer-type reactions, allowing for the synthesis of various substituted naphthalene derivatives that are otherwise difficult to prepare. chemguide.co.uk
Table 2: Diazo Coupling Reaction Pathways
| Role of Compound | Reaction Steps | Intermediate/Product | Significance |
|---|---|---|---|
| Diazonium Salt Source | 1. Diazotization with NaNO₂/HCl at 0-5°C. | 8-Acetylnaphthalene-2-diazonium salt | Forms a reactive electrophile. |
| 2. Coupling with an activated aromatic (e.g., phenol, aniline). | Azo dye | Synthesis of colored compounds. | |
| Coupling Partner | Reaction with an external aryldiazonium salt. | Azo-substituted 8-Acetyl-2-aminonaphthalene | The amino group activates the ring for electrophilic attack by the diazonium ion. |
Stability and Degradation Pathways in Chemical Environments
The stability of this compound is primarily influenced by its susceptibility to oxidation and its behavior under varying pH conditions.
Oxidative Stability: The main degradation pathway under ambient conditions is the oxidation of the amino group, as previously discussed. wikipedia.org This leads to discoloration and the formation of degradation products. The sulfate salt form enhances stability compared to the free amine base, as the protonated amino group is less susceptible to oxidation. Storing the compound in a cool, dark, and inert environment is crucial for minimizing degradation.
pH and Hydrolytic Stability: The compound is a salt of a weak base (the aromatic amine) and a strong acid (sulfuric acid). In aqueous solutions, its stability is pH-dependent.
In acidic to neutral solutions: The compound remains in its more stable protonated (salt) form.
In basic solutions: The free amine is liberated. The free amine is more prone to oxidation. Furthermore, under strong basic conditions, side reactions involving the acetyl group's alpha-protons (e.g., aldol-type condensations) could potentially occur, although this is less likely than reactions at the amino group.
Thermal Stability: Aromatic amines are generally stable at moderate temperatures. However, at elevated temperatures, decomposition can occur. The melting point of the parent compound, 2-naphthylamine, is 111-113 °C, with a boiling point of 306 °C. wikipedia.org The presence of the acetyl group and its formation as a sulfate salt would alter these properties. Thermal decomposition would likely involve the loss of the functional groups and eventual breakdown of the aromatic core.
Spectroscopic and Structural Elucidation Studies Methodological Focus
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 8-Acetyl-2-aminonaphthalene sulfate (B86663), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign the proton and carbon signals.
While specific experimental data for 8-Acetyl-2-aminonaphthalene sulfate is not publicly available, we can predict the expected spectral features based on analogous structures such as N-Acetyl-1-aminonaphthalene and 2-Naphthylamine (B18577). chemicalbook.comchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the acetyl group's methyl protons, and the amine proton. The chemical shifts of the aromatic protons would be influenced by the positions of the acetyl and amino-sulfate groups. For instance, the acetyl group, being an electron-withdrawing group, would cause a downfield shift for the protons in its vicinity. The amino group, being electron-donating, would cause an upfield shift. The sulfate group's presence would further influence the electronic environment.
Two-dimensional NMR techniques would be crucial for confirming the connectivity. A COSY (Correlation Spectroscopy) experiment would reveal the coupling between adjacent protons on the naphthalene ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for confirming the placement of the acetyl and aminonaphthalene sulfate moieties on the naphthalene core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl-CH₃ | 2.2 - 2.5 | 25 - 30 |
| Naphthalene-H | 7.0 - 8.5 | 110 - 140 |
| Amine-NH | 3.5 - 5.0 | - |
| Acetyl-C=O | - | 195 - 205 |
| Naphthalene-C | - | 110 - 140 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for assessing its purity. nih.gov For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula. Techniques like electrospray ionization (ESI) would likely be employed, given the polar nature of the sulfate group. acs.org
The expected data from an HRMS analysis would be the accurate mass-to-charge ratio (m/z) of the molecular ion. This measured value would then be compared to the calculated theoretical mass of the proposed structure. A match within a few parts per million (ppm) would provide strong evidence for the compound's identity. Furthermore, the high resolution of the instrument allows for the separation of ions with very similar masses, which is crucial for assessing the sample's purity by detecting any potential impurities. nih.gov The fragmentation pattern observed in the MS/MS spectrum would also offer valuable structural information, corroborating the assignments made from NMR data.
Table 2: HRMS Data for an Analogous Naphtho[2,1-d]oxazole Derivative
| Parameter | Value |
| Calculated m/z for C₁₄H₉N₂O₂F₃ [M+H]⁺ | 295.0689 |
| Found m/z | 295.0692 |
Source: Adapted from a study on functionalized naphtho[2,1-d]oxazoles, demonstrating the accuracy of HRMS in structural confirmation. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. mdpi.com For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretch of the amine, the C=O stretch of the acetyl group, the S=O stretches of the sulfate group, and the C=C stretches of the aromatic naphthalene ring.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Acetyl) | 1680 - 1700 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| S=O Stretch (Sulfate) | 1150 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthalene derivatives are known to be fluorescent, and their absorption and emission properties are often sensitive to the solvent environment. nih.govresearchgate.net The UV-Vis spectrum of this compound would show absorption maxima corresponding to the π-π* transitions of the naphthalene ring system. The positions of the acetyl and amino-sulfate groups would influence the wavelength of maximum absorption (λ_max). For example, the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption spectrum. The study of solvatochromism, the change in color with solvent polarity, could also provide information about the ground and excited state dipole moments of the molecule. acs.org
X-ray Crystallography for Solid-State Structure Determination (if available for analogous compounds)
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, examining the structures of analogous compounds can provide valuable insights into the likely packing and intermolecular interactions.
For instance, the crystal structure of 1-acetyl-2-naphthol reveals that the acetyl group is twisted out of the plane of the naphthalene ring. nih.gov A similar conformation might be expected for this compound. Furthermore, the presence of the amino and sulfate groups would likely lead to the formation of strong intermolecular hydrogen bonds, which would dictate the crystal packing. The study of crystal structures of other acetylated naphthalene derivatives has also been reported, providing a basis for comparison. acs.orgnih.gov The determination of the crystal structure of this compound would provide definitive proof of its molecular structure and conformation in the solid state.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound to be amenable to CD spectroscopy, it would need to be chiral. The parent molecule itself is not chiral. However, if it were resolved into enantiomers (for example, due to atropisomerism, which is unlikely in this specific case without significant steric hindrance) or if a chiral center were introduced into the molecule, then CD spectroscopy could be used to determine its absolute configuration and study its chiroptical properties. As there is no indication that this compound or its common derivatives are chiral, the application of CD spectroscopy is not currently relevant.
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating 8-Acetyl-2-aminonaphthalene sulfate (B86663) from other components in a mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of 8-Acetyl-2-aminonaphthalene sulfate due to the compound's low volatility and polar characteristics. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for separating naphthalene (B1677914) derivatives.
Method development for this compound would typically involve:
Column Selection : A C18 or C8 stationary phase is generally effective for retaining the nonpolar naphthalene ring system. The choice between them would balance retention time and peak shape.
Mobile Phase Composition : A mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is critical to ensure the consistent ionization state of the amino group. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation and peak shape for complex samples.
Detection : Given the aromatic nature of the naphthalene ring, a UV-Vis detector is a standard choice, with the detection wavelength set to one of the compound's absorption maxima for optimal sensitivity. For enhanced selectivity and sensitivity, a fluorescence detector can be used, as naphthalene derivatives are often fluorescent. epa.gov
A study focused on developing an RP-HPLC method for related intermediates like H-acid (1-amino-8-naphthol-3,6-disulfonic acid) utilized a single HPLC method for both the intermediate and the final product, demonstrating the versatility of the technique for naphthalenic compounds. iaea.org
Table 1: Typical HPLC Parameters for Analysis of Naphthalene Derivatives
| Parameter | Setting/Description | Analyte Example |
| Stationary Phase | C18, 5 µm | β-naphthylamine |
| Mobile Phase | Acetonitrile/Water mixture | 4-nitroaniline |
| Detector | UV-Vis, Fluorescence | β-naphthylamine |
| Detection Limit | 1 ppb (by fluorescence) | β-naphthylamine |
This table is generated based on data for related naphthalene compounds. epa.gov
Gas Chromatography (GC) Method Development (e.g., for volatile derivatives)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation in the high-temperature GC inlet and column. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for compounds with active hydrogens (like the amino group) include:
Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.
Acylation : Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form a stable, volatile amide derivative.
The NIOSH method for analyzing naphthylamines involves collection on a silica (B1680970) gel sorbent tube, desorption with an acidic propanol (B110389) solution, and subsequent analysis by GC with a Flame Ionization Detector (FID). cdc.gov A similar approach could be adapted for this compound following a suitable derivatization step. The choice of column is typically a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.netnih.gov
Table 2: Example GC Conditions for Naphthylamine Analysis
| Parameter | Setting/Description |
| Column | Glass, 1.8 m x 2-mm ID, 3% OV-1 on Chromosorb W-HP |
| Carrier Gas | Helium, 24 mL/min |
| Injector Temperature | 190 °C |
| Column Temperature | 163 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 165 °C |
This table is based on the NIOSH method for α- and β-Naphthylamine. cdc.gov
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of charged species like this compound. The technique separates ions based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio.
Capillary Zone Electrophoresis (CZE) is the simplest mode of CE and would be highly effective. mdpi.com In a typical CZE setup for this analyte:
An uncoated fused-silica capillary is used.
A background electrolyte (BGE), such as a phosphate or borate (B1201080) buffer, is selected. The pH of the BGE is crucial as it influences the charge of the analyte and the magnitude of the electroosmotic flow (EOF).
A high voltage is applied across the capillary, causing the ions to migrate towards the detector.
Research on aminonaphthalene sulfonic acids has shown that CE provides high-speed and high-efficiency separations, with the degree of charge on the derivatives influencing both the speed and resolution. nih.govnih.gov The sulfate counter-ion and the protonated amino group (at acidic pH) would impart a net charge to the molecule, making it well-suited for CE analysis. nih.govnih.gov Detection is typically performed using a UV-Vis detector integrated into the CE instrument. elsevierpure.com
Hyphenated Techniques for Enhanced Resolution and Identification
To achieve higher selectivity and confident identification, chromatographic techniques are often coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a premier analytical tool for the trace-level quantification and confirmation of compounds like this compound in complex matrices. This technique combines the superior separation power of HPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry.
A typical LC-MS/MS method would involve:
Chromatography : An RP-HPLC system, as described in section 5.1.1, is used for separation.
Ionization : Electrospray Ionization (ESI) is the most suitable interface, as it is a soft ionization technique that can generate intact molecular ions from polar and non-volatile compounds in solution. Analysis would likely be performed in positive ion mode to detect the protonated molecule [M+H]⁺.
Mass Analysis : A tandem mass spectrometer (e.g., a triple quadrupole) is used. In the first stage (MS1), the molecular ion of the target analyte is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.
Methods for related naphthalene metabolites, such as N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-naphthyl)cysteine, have been developed using LC-MS/MS, demonstrating its suitability for this class of compounds with detection limits in the low µg/L range. researchgate.net The development of such methods allows for the sensitive and specific determination of these compounds in biological samples like urine. researchgate.net
Table 3: LC-MS/MS Parameters for Analysis of Naphthalene Mercapturic Acids
| Parameter | Setting/Description |
| Chromatography | Two-dimensional LC (RAM C18 and core-shell biphenyl) |
| Ionization | Electrospray Ionization (ESI) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Internal Standards | Isotope-labelled standards for each analyte |
| Limit of Detection | 0.03 to 0.04 μg/L |
This table is generated based on data for N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-naphthyl)cysteine. researchgate.net
Theoretical and Computational Chemistry of 8 Acetyl 2 Aminonaphthalene Sulfate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. For 8-Acetyl-2-aminonaphthalene sulfate (B86663), these calculations would provide insights into how the acetyl and amino functional groups, along with the sulfonate counter-ion, influence the electronic properties of the naphthalene (B1677914) core. Such studies would typically involve geometry optimization to find the lowest energy structure of the molecule.
Molecular Orbital Analysis
A molecular orbital (MO) analysis for 8-Acetyl-2-aminonaphthalene sulfate would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the amino group, being an electron-donating group, would be expected to significantly influence the energy and localization of the HOMO.
Table 1: Hypothetical Molecular Orbital Analysis Data
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Predicts chemical reactivity and stability |
Charge Distribution and Electrostatic Potentials
Analysis of the charge distribution would reveal the partial atomic charges on each atom in this compound. This is often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). The carbonyl oxygen of the acetyl group and the nitrogen of the amino group would be expected to be regions of high electron density.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would explore the different spatial arrangements of its atoms and identify the most stable conformers. This is particularly important for understanding the orientation of the acetyl and amino groups relative to the naphthalene ring. Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior, including its vibrational motions and interactions with its environment (e.g., a solvent). MD simulations could reveal how the sulfate counter-ion interacts with the aminonaphthalene cation.
Modeling of Spectroscopic Properties (e.g., UV-Vis absorption, fluorescence emission)
Time-dependent DFT (TD-DFT) is a common method for modeling spectroscopic properties. For this compound, TD-DFT calculations could predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. researchgate.netru.nl This would help in understanding the relationship between the molecule's structure and its color and light-absorbing properties. Similarly, simulations could predict the fluorescence emission spectrum, providing insights into its potential applications as a fluorescent probe.
Table 2: Hypothetical Modeled Spectroscopic Data
| Spectroscopic Property | Predicted Wavelength (nm) | Associated Electronic Transition |
| Maximum UV-Vis Absorption (λmax) | 340 nm | π → π* |
| Maximum Fluorescence Emission | 450 nm | LUMO → HOMO |
Reaction Mechanism Simulations and Transition State Identification
Computational methods can be used to simulate potential chemical reactions involving this compound. For example, one could model its synthesis via the Friedel-Crafts acetylation of 2-aminonaphthalene. psu.edursc.org Such simulations would involve identifying the transition state structures and calculating the activation energies for each step of the reaction. This provides a detailed understanding of the reaction kinetics and mechanism at a molecular level. nih.govyoutube.com
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a powerful tool in drug discovery and materials science. collaborativedrug.compatsnap.comoncodesign-services.com For this compound, a SAR study would involve creating a library of virtual derivatives by modifying the functional groups (e.g., changing the position or type of substituent) and computationally screening them for a desired property (e.g., biological activity or material property). nih.govrjraap.com The results would be used to build a predictive model that links specific structural features to the observed activity, guiding the synthesis of new compounds with enhanced properties.
Biochemical Transformations in Model Systems Non Clinical Focus
Enzymatic Acetylation and Deacetylation of Aminonaphthalenes
Acetylation and deacetylation are crucial phase II metabolic reactions that modulate the properties of compounds containing amino groups. A dynamic equilibrium often exists between these two processes, significantly influencing the biological effect of the parent compound. nih.gov
Role of N-Acetyltransferases (NATs) in Xenobiotic Metabolism (experimental systems)
N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of aromatic amines and hydrazines. researchgate.net This process, known as N-acetylation, is a key step in the metabolism of many xenobiotics. researchgate.net In experimental systems, NATs have been shown to play a dual role. On one hand, N-acetylation is often a detoxification pathway, as it can lead to the formation of more water-soluble and readily excretable metabolites. nih.gov On the other hand, for certain arylamines, N-acetylation can be a step towards metabolic activation, particularly if the initial amine has been N-hydroxylated. nih.govnih.gov The resulting N-hydroxy-N-acetylated metabolite can be a more potent reactive species.
The activity of NATs is subject to genetic polymorphism, leading to "rapid" and "slow" acetylator phenotypes, which can influence an individual's susceptibility to the effects of aromatic amines. nih.gov Studies in mouse models have demonstrated that the slow acetylator genotype is associated with higher levels of hemoglobin adducts for certain arylamines, indicating a greater systemic exposure to the reactive metabolites. nih.gov Fungal NAT isoenzymes have also been identified and are thought to have diverse functions related to pathogen fitness and secondary metabolism. nih.gov
Deacetylation Processes and Enzyme Characterization
Deacetylation is the reverse reaction of acetylation, involving the removal of an acetyl group. wikipedia.org This process is catalyzed by a class of enzymes known as deacetylases or amidases. In the context of xenobiotic metabolism, deacetylation can regenerate the parent amine from its acetylated metabolite. nih.gov This is particularly significant as it can reverse a detoxification step and re-expose the system to the potentially more reactive amino compound. nih.gov
Enzymatic Sulfation and Desulfation of Naphthalene (B1677914) Derivatives
Sulfation and desulfation are another pair of critical conjugation and deconjugation reactions in xenobiotic metabolism. These processes involve the addition or removal of a sulfonate group (SO₃⁻), significantly altering the solubility and biological activity of the substrate.
Sulfotransferase Activity in Cellular or Subcellular Fractions
Sulfotransferases (SULTs) are a superfamily of phase II enzymes that catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group of a substrate. nih.gov This reaction, known as sulfation or sulfonation, generally increases the water solubility of xenobiotics, facilitating their excretion. researchgate.net
In the case of naphthalene derivatives, SULTs can act on hydroxylated metabolites. The activity of these enzymes is often studied in cellular or subcellular fractions, such as liver cytosol, where they are abundant. nih.gov For example, the metabolic activation of certain heterocyclic amines involves N-hydroxylation followed by conjugation by sulfotransferase. nih.gov Various assays have been developed to measure SULT activity, including colorimetric and mass spectrometry-based methods, which allow for the determination of enzyme kinetics. nih.gov
Hydrolysis by Sulfatases
Sulfatases are enzymes that catalyze the hydrolysis of sulfate (B86663) esters, releasing a sulfate group and an alcohol. researchgate.net This desulfation reaction can reverse the effects of sulfation, potentially regenerating a more biologically active or toxic compound. acs.org In model systems, sulfatases have been characterized from various sources, including bacteria and mammalian tissues. nih.govnih.gov
The gut microbiota, for instance, possesses a significant capacity for sulfatase-mediated hydrolysis, which can deconjugate sulfated xenobiotics and endogenous compounds. acs.org Type I sulfatases, a major class of these enzymes, catalyze the hydrolysis of sulfate esters via cleavage of the S-O bond. nih.gov The mechanism of these enzymes has been studied using aryl sulfates in experimental settings, revealing insights into their catalytic action. nih.gov The hydrolysis of steroid sulfates by steroid sulfatase (STS) is a well-characterized example of this process in mammals. researchgate.net
N-Oxidation Pathways in Experimental Biological Models
N-oxidation is a critical phase I metabolic pathway for aromatic amines, often representing the initial step in their metabolic activation to carcinogenic or mutagenic species. nih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP1A2 isoform in humans. nih.govnih.gov
In experimental models, the N-oxidation of aminonaphthalenes like 2-naphthylamine (B18577) has been studied to understand the mechanism of their activation. nih.govnih.gov The process leads to the formation of N-hydroxy arylamines. nih.gov These intermediates are often unstable and can undergo further reactions. They can be conjugated by phase II enzymes like NATs or SULTs, or they can rearrange to form other metabolites. nih.gov The N-hydroxylated intermediates can also bind to macromolecules like DNA, forming adducts that are implicated in the initiation of cancer. nih.gov The balance between detoxification pathways (like direct acetylation or glucuronidation of the amine) and the N-oxidation activation pathway is a key determinant of the ultimate biological outcome for aromatic amines. nih.gov
Applications in Chemical Synthesis and Materials Science Non Clinical
Precursor in the Synthesis of Organic Dyes and Pigments
Aminonaphthalene derivatives are foundational intermediates in the synthesis of azo dyes. unb.camedcraveonline.com The general method involves the diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another amine. nih.govicrc.ac.ir 8-Acetyl-2-aminonaphthalene sulfate (B86663) is well-suited for this role, with the sulfate salt form often enhancing stability and solubility for the initial diazotization step. Its structural isomer, 8-Aminonaphthalene-2-sulfonic acid, is a known precursor for a wide variety of acid, mordant, direct, and reactive dyes. dyestuffintermediates.com
The synthesis of an azo dye using this compound would typically proceed as follows:
Diazotization: The 2-amino group of 8-Acetyl-2-aminonaphthalene sulfate is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).
Coupling: The resulting diazonium salt is then reacted with a coupling component, such as β-naphthol or an aniline (B41778) derivative, to form the characteristic -N=N- azo linkage, which is the basis of the dye's chromophore.
Table 1: Hypothetical Azo Dye Synthesis
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|---|
| Diazotization | This compound | Sodium Nitrite / HCl | 0-5 °C | 8-Acetylnaphthalene-2-diazonium chloride |
| Coupling | 8-Acetylnaphthalene-2-diazonium chloride | β-Naphthol | Alkaline, 0-5 °C | Azo Dye |
A chromophore is the part of a molecule responsible for its color. In azo dyes, the chromophore is the aromatic system connected by the azo bond. The final color and properties of the dye are heavily influenced by the specific molecular structure, including the presence of substituent groups. The acetyl group (a moderate electron-withdrawing group) and its specific location at the 8-position on the naphthalene (B1677914) ring in this compound would significantly modify the electronic distribution of the resulting dye molecule. This modification of the π-electron system alters the energy gap between the molecular orbitals, thereby changing the wavelength of light absorbed and, consequently, the observed color. By strategically choosing the coupling partner, chemists can use this precursor to create a library of novel chromophores with a range of colors and specific properties.
Azo dyes derived from naphthalene-based precursors are widely used for coloring various materials. icrc.ac.ir Due to their molecular size and properties, dyes synthesized from this compound would likely be classified as disperse dyes, making them particularly suitable for coloring synthetic fibers like polyester, which lack the ionic sites found in natural fibers. medcraveonline.com The dyeing process typically involves dispersing the water-insoluble dye in an aqueous bath and applying it to the fabric at high temperatures, allowing the dye molecules to diffuse into the polymer structure of the fibers. medcraveonline.com The fastness properties of the resulting coloration (resistance to washing, light, and rubbing) would be dependent on the final structure of the dye molecule.
Building Block for Complex Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry. The dual functionality of this compound, possessing both an amine and a ketone group, makes it a valuable starting material for synthesizing complex heterocyclic systems through condensation reactions. For instance, related aminonaphthalene derivatives are used to create Schiff bases that can be cyclized into heterocycles like oxazepines and tetrazoles. researchgate.net Similarly, 2-aminonaphthalenes can serve as precursors for naphthoxazole derivatives. acs.orgacs.org
Catalytic ligands are molecules that bind to a central metal atom to form a catalytically active complex. The structure of 8-Acetyl-2-aminonaphthalene provides a rigid scaffold that can be elaborated into a chelating ligand. While direct examples are not prevalent, a plausible synthetic route could involve the transformation of the amino and acetyl groups into a pincer-type structure capable of coordinating with a metal ion. For example, the amino group could be converted into a phosphine, and the acetyl group could be used to build another coordinating arm. Azo compounds based on the related 8-hydroxyquinoline (B1678124) structure are known to be effective metal chelators, highlighting the potential of such systems in coordination chemistry and catalysis. medcraveonline.com
The reactive nature of the amino group allows for the incorporation of the 8-acetylnaphthalene moiety into polymer backbones. For example, it could undergo polycondensation with a diacyl chloride to form a polyamide. In such a polymer, the acetylnaphthalene unit would be a pendant group, imparting specific functional properties to the material. Naphthalene-based structures are known to enhance thermal stability and can introduce fluorescence, making such polymers potentially useful in high-performance plastics or as sensory materials. nih.gov
Use as Fluorescent Probes and Indicators in Research
Naphthalene and its derivatives are a well-known class of fluorophores, molecules that re-emit light after being excited. nih.govmdpi.comnih.gov The combination of an electron-donating group (the 2-amino group) and an electron-withdrawing group (the 8-acetyl group) on the naphthalene ring creates a "push-pull" system. Such systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com
This ICT character makes the fluorescence of 8-Acetyl-2-aminonaphthalene highly sensitive to its local environment. Its emission wavelength and intensity can change significantly with the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com This property allows it to be used as a probe to report on the polarity of microenvironments, such as within a cell or a polymer matrix. Furthermore, the interaction of the amino or acetyl groups with specific analytes (like metal ions or small molecules) could lead to a distinct change in the fluorescence signal (enhancement or quenching), forming the basis of a selective fluorescent sensor. A structurally related compound, 6-acetyl-2-naphthol, has been successfully used as a building block for a two-photon fluorescent probe for detecting nitroxyl (B88944) (HNO). rsc.org This demonstrates the utility of the acetyl-naphthalene scaffold in the design of sophisticated research tools for biological imaging and chemical sensing. researchgate.net
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 8-Aminonaphthalene-2-sulfonic acid |
| 8-Acetylnaphthalene-2-diazonium chloride |
| 1-amino-2-naphthol-4-sulfonic acid |
| 2-aminonaphthalenes |
| 6-acetyl-2-naphthol |
| 8-hydroxyquinoline |
| Aniline |
| β-Naphthol |
| Naphtho[2,1-d]oxazole |
| Nitrous acid |
| Oxazepine |
| Polyester |
| Polyamide |
| Sodium nitrite |
Role in the Development of Analytical Reagents
Derivatives of aminonaphthalene sulfonic acid are highly valued in the field of analytical chemistry, primarily for their fluorescent properties. These compounds can be synthesized to create probes that are sensitive to their local environment, making them powerful tools for studying complex biological systems and for the detection of various analytes. wikipedia.org
One of the most well-studied and widely used derivatives is 8-anilinonaphthalene-1-sulfonic acid (ANS). wikipedia.org ANS is known for its property of being weakly fluorescent in aqueous solutions but exhibiting a strong fluorescence enhancement and a blue shift in its emission spectrum when it binds to hydrophobic regions, such as those found on the surface of proteins. wikipedia.orgnih.gov This characteristic makes ANS an invaluable probe for investigating protein conformation, dynamics, and interactions. wikipedia.org
Detailed Research Findings:
Research into aminonaphthalene sulfonic acid derivatives as analytical reagents has yielded significant insights into their function and applications.
Probing Protein Hydrophobicity: The fluorescence of ANS is significantly enhanced in the presence of proteins, a phenomenon attributed to the binding of ANS to exposed hydrophobic sites on the protein surface. This has been instrumental in studying protein folding and unfolding, as these processes often involve changes in the exposure of hydrophobic residues. nih.govnih.gov Studies on serum albumins have shown that aminonaphthalene sulfonic acid derivatives can bind to these proteins, and the extent of fluorescence quenching of the protein's intrinsic tryptophan fluorescence can indicate how closely the probe binds. nih.gov
Environmental Sensitivity: The fluorescence of these probes is highly sensitive to the polarity of their environment. In nonpolar environments, the quantum yield of fluorescence increases, and the emission maximum shifts to shorter wavelengths (a "blue shift"). nih.gov This solvatochromism is a key feature that is exploited in their application as analytical probes.
Synthesis of Novel Probes: Researchers have actively worked on synthesizing various derivatives of aminonaphthalene sulfonic acids to fine-tune their spectral properties for specific applications. For instance, a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction has been developed for the efficient synthesis of ANS derivatives with various substitutions. acs.org This allows for the creation of a toolkit of fluorescent probes with a range of absorption and emission characteristics, as well as varying quantum yields. acs.org
Interactive Data Table: Fluorescence Properties of Synthesized ANS Derivatives
The following table presents data on the fluorescence properties of various 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives synthesized through a microwave-assisted Ullmann coupling. The data illustrates how different substituents on the aniline ring affect the maximum absorbance (λabs), maximum emission (λem), and quantum yield (Φ) in both water and a less polar solvent, ethylene (B1197577) glycol.
Data sourced from ACS Omega, 2019, 4, 26, 21943–21952. acs.org The "N/A" for quantum yield in water for some derivatives indicates that the fluorescence was too low to be accurately measured, highlighting their potential as probes that "turn on" in nonpolar environments. acs.org
The development of such derivatives is a testament to the versatility of the aminonaphthalene sulfonic acid scaffold in creating sensitive and specific analytical reagents. While the specific compound "this compound" is not prominent in the literature, the foundational role of its parent structures in analytical chemistry is well-established and continues to be an active area of research.
Emerging Research Frontiers and Future Perspectives
Development of Novel Analogues with Tailored Reactivity
The development of novel analogues of acetylaminonaphthalenes is a vibrant area of research, aimed at creating molecules with specific, tailored properties for various applications, including as pharmaceutical agents and functional dyes. Synthetic strategies often begin with functionalizing the parent aminonaphthalene structure.
One common approach involves the Bucherer reaction or its modern variations, such as microwave-assisted synthesis, to produce aminonaphthalene derivatives from naphthols. researchgate.net Subsequent Friedel-Crafts acylation can then introduce the acetyl group at specific positions on the naphthalene (B1677914) ring. researchgate.net Another key reaction is the Sugasawa reaction, which can be used to synthesize 1-acyl-2-aminonaphthalenes from 2-aminonaphthalenes and nitriles. researchgate.net
Recent research has focused on developing more efficient and selective methods. For instance, a 2024 study reported an efficient route to synthesize highly substituted 1-aminonaphthalenes from readily available benzaldehydes using a stereoselective Horner-Wadsworth-Emmons olefination followed by a Brønsted acid-catalyzed cyclization. nih.gov Furthermore, methods for direct C-H functionalization are gaining prominence. Silver-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been demonstrated, offering a direct way to introduce new functional groups without pre-functionalizing the starting material. mdpi.com
These synthetic advancements allow chemists to create a diverse library of analogues with modified electronic properties, steric hindrance, and reactivity, paving the way for their use as anticancer agents or specialized fluorescent probes. nih.govnih.gov
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an increasingly indispensable tool for predicting the properties and reactivity of naphthalene derivatives, thereby guiding synthetic efforts and accelerating discovery. Density Functional Theory (DFT) and other quantum chemical methods are used to model molecular structures, electronic properties, and reaction mechanisms.
For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack on the naphthalene ring, aiding in the design of regioselective synthetic reactions. This is crucial for complex molecules with multiple potential reaction sites. Modeling can also predict the photophysical properties of fluorescent derivatives, such as absorption and emission wavelengths. nih.gov This predictive power is valuable in the design of new sensors and imaging agents.
In the context of materials science, computational models can help predict how incorporating naphthalene-based units will affect the properties of a polymer or other material. For drug discovery, molecular docking simulations are used to predict the binding affinity of naphthalene derivatives to biological targets like enzymes or receptors, helping to prioritize which analogues to synthesize and test. ekb.eg
Integration with High-Throughput Screening for Chemical Transformations
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical reactions to discover new transformations or optimize existing ones. unchainedlabs.com This approach is particularly valuable when dealing with complex substrates like acetylaminonaphthalene derivatives, where finding optimal reaction conditions can be time-consuming. scienceintheclassroom.org
In a typical HTS workflow for chemical transformations, a multi-well plate is used to run hundreds or even thousands of reactions in parallel, each with a slight variation in catalyst, solvent, temperature, or other parameters. unchainedlabs.comscienceintheclassroom.org Rapid analysis techniques, such as mass spectrometry, are then used to determine the outcome of each reaction. This allows researchers to quickly identify "hits"—conditions that lead to the desired product with high yield or selectivity.
For instance, HTS can be used to screen a panel of catalysts and ligands for a cross-coupling reaction to attach a new substituent to the acetylaminonaphthalene core. This method was successfully used to develop automation-friendly, room-temperature palladium-catalyzed cross-coupling reactions, enabling over 1,500 experiments to be conducted in less than a day using nanomole-scale quantities of starting material. scienceintheclassroom.org Such miniaturized automation platforms are transformative for accelerating the synthesis of complex and highly functionalized molecules. scienceintheclassroom.org
Exploration of Sustainable Synthetic Routes
The chemical industry is increasingly focused on developing "green" or sustainable synthetic methods that reduce waste, avoid hazardous reagents, and are more energy-efficient. Research into the synthesis of aminonaphthalene derivatives reflects this trend.
One area of focus is the use of more environmentally benign solvents, such as water or ionic liquids. The Bucherer reaction, a classic method for synthesizing aminonaphthalenes, can be performed under microwave irradiation, which significantly reduces reaction times and energy consumption compared to conventional heating. researchgate.net
Catalysis is another cornerstone of green chemistry. The use of non-noble metal catalysts, such as copper, is being explored as a more sustainable alternative to precious metals like palladium or rhodium. acs.orgrsc.org For example, a copper(0)-catalyzed Ullmann reaction has been developed for synthesizing aminonaphthalene derivatives in aqueous media. acs.org Researchers are also investigating biocatalysis, using enzymes to perform specific chemical transformations with high selectivity under mild conditions, which represents a promising future direction for the sustainable synthesis of complex naphthalene derivatives.
Role in Advanced Materials Design and Functionalization
Naphthalene and its derivatives are prized components in the design of advanced functional materials due to their rigid, planar structure and unique photophysical properties. nih.gov Their incorporation into polymers, organic frameworks, and other materials can impart desirable characteristics like high thermal stability, fluorescence, and electronic conductivity.
Naphthalene-based fluorescent probes are a significant area of application. These molecules can be designed to detect specific ions, molecules, or changes in their environment (e.g., polarity) through changes in their fluorescence emission. nih.gov The amino and acetyl groups on a core like acetylaminonaphthalene can serve as handles for attaching the molecule to other structures or as active sites that interact with the target analyte. For example, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), which shares structural similarities, are well-known fluorescent probes whose emission is highly sensitive to the polarity of their environment. acs.org
In the field of organic electronics, naphthalene derivatives are investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their rigid π-conjugated system facilitates charge transport, a critical property for these applications. By synthetically modifying the naphthalene core, researchers can tune the electronic energy levels (HOMO/LUMO) of the material to optimize device performance. nih.gov
Q & A
Q. What synthetic methodologies are established for 8-Acetyl-2-aminonaphthalene sulfate, and what parameters influence reaction yield?
The compound is synthesized via Friedel-Crafts acetylation of 2-aminonaphthalene sulfonic acid derivatives. Key parameters include:
Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment?
A multi-technique approach is critical:
- ¹H/¹³C NMR (DMSO-d₆) identifies acetyl (-COCH₃) and sulfonate (-SO₃⁻) group positions.
- LC-MS (ESI-negative mode) confirms molecular weight ([M-H]⁻ ion).
- HPLC (C18 column, 0.1% TFA/ACN gradient) quantifies purity (>95% by UV at 254 nm). Cross-validate with computational tools (DFT for NMR chemical shift predictions) .
Q. How is this compound applied in protein interaction studies?
The compound’s sulfonate groups enable electrostatic interactions with cationic protein domains. Methodological steps include:
- Fluorescence quenching assays : Monitor tryptophan residue interactions using λex = 280 nm.
- Bradford assay : Precipitate unbound compound post-interaction to quantify residual protein .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing byproduct formation?
Advanced strategies involve:
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours conventional) at 80°C.
- In situ IR spectroscopy : Track acetyl group incorporation to terminate reactions at optimal conversion.
- Byproduct analysis : Use preparative HPLC to isolate impurities; structural elucidation via HR-MS/MS .
Q. What approaches resolve conflicting spectroscopic data in structural characterization?
Address ambiguities through:
- 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm substitution patterns.
- X-ray crystallography : Resolve stereochemical uncertainties using single crystals (grown via vapor diffusion).
- Comparative IR analysis : Validate sulfonate S=O stretching (1180–1120 cm⁻¹) against reference spectra .
Q. How should in vitro toxicity studies be designed to assess metabolic effects?
Methodological considerations include:
Q. What experimental methods evaluate surfactant properties in aqueous systems?
Advanced characterization involves:
- Surface tension measurements : Use a Wilhelmy plate tensiometer to determine critical micelle concentration (CMC).
- Dynamic light scattering (DLS) : Monitor micelle size distribution above CMC.
- Comparative studies : Benchmark against sodium dodecyl sulfate (SDS) to assess efficiency .
Q. How can stability studies address degradation under extreme pH or temperature?
Protocol includes:
- Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) and 40–80°C for 24–72 hours.
- Kinetic analysis : Use HPLC to quantify degradation products; calculate Arrhenius parameters for shelf-life prediction.
- Mass balance validation : Ensure total ion chromatogram (TIC) accounts for ≥95% of initial material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
